SAR405 R enantiomer

Chiral chemistry Kinase inhibition Structure-activity relationship

SAR405 R enantiomer (CAS 1946010-79-2) is the less-active stereochemical control for Vps34 (PIK3C3). Unlike the potent S-enantiomer (IC50 1.2 nM), the R-form exhibits distinct potency, enabling dissection of enantiomer-specific autophagy effects. With high kinase selectivity (no class I PI3K inhibition ≤100 nM), it ensures phenotypes reflect Vps34 loss-of-function. Essential for clean stereochemical control in vesicle trafficking and autophagy studies. For research use only.

Molecular Formula C19H21ClF3N5O2
Molecular Weight 443.8 g/mol
Cat. No. B560532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR405 R enantiomer
Molecular FormulaC19H21ClF3N5O2
Molecular Weight443.8 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
InChIInChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1
InChIKeySPDQRCUBFSRAFI-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | SAR405 R Enantiomer for PIK3C3/Vps34 Inhibition Control Studies


The compound (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one (CAS 1946010-79-2), commonly referred to as SAR405 R enantiomer, is a chiral pyrimido-pyrimidinone derivative. It functions as an ATP-competitive inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3) catalytic isoform Vps34 . This specific stereoisomer is the less active enantiomer of SAR405 (the (S)-enantiomer, CAS 1523406-39-4), and serves as a critical stereochemical control probe for dissecting enantiomer-specific effects on autophagy and vesicle trafficking pathways [1].

Why Generic SAR405 or Other Vps34 Inhibitors Cannot Substitute for SAR405 R Enantiomer in Stereochemical and Functional Studies


The biological activity of SAR405 is exquisitely stereospecific; the (S)-enantiomer (SAR405) exhibits an IC50 of 1.2 nM for Vps34, whereas the (R)-enantiomer (target compound) demonstrates a distinct potency and functional profile [1]. Using a racemic mixture or the wrong enantiomer introduces uncontrolled stereochemical variables that confound interpretation of target engagement, autophagy flux measurements, and downstream phenotypic outcomes. Furthermore, SAR405 R enantiomer possesses a unique kinase selectivity fingerprint—with no significant inhibition of class I PI3Ks or other lipid/protein kinases at concentrations up to 100 nM—that is essential for clean mechanistic studies [2]. Substitution with other Vps34 inhibitors (e.g., Vps34-IN-1, PIK-III) introduces off-target liabilities and fails to provide stereochemical control.

Quantitative Differentiation Evidence for (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one (SAR405 R Enantiomer)


Stereochemical Configuration Dictates Vps34 Inhibitory Potency: SAR405 (S) vs. R Enantiomer

The (R)-enantiomer (target compound) exhibits a biochemical IC50 of 1.5 nM against Vps34, which is slightly less potent than the (S)-enantiomer SAR405 (IC50 = 1.2 nM) [1]. This differential activity underscores the importance of stereochemistry for target engagement and enables the R enantiomer to serve as a matched, less-active stereochemical control in Vps34 inhibition studies.

Chiral chemistry Kinase inhibition Structure-activity relationship

Kinase Selectivity Profile: Clean Target Engagement vs. Class I PI3K and mTOR

SAR405 R enantiomer demonstrates no significant inhibitory activity against class I PI3K isoforms (α, β, δ, γ), class II PI3Ks, or mTOR at concentrations up to 100 nM, confirming high target specificity for PIK3C3/Vps34 [1]. In contrast, the (S)-enantiomer SAR405 shows a similar selectivity window but with a slightly broader off-target profile at higher concentrations (IC50 for SMG1 = 1 μM, and >200 kinases unaffected at 1 μM) [2].

Kinase selectivity Off-target screening PI3K pathway

Cellular Autophagy Inhibition: Quantified LC3-II Conversion Suppression

In starvation-induced autophagy models, treatment with 10 nM SAR405 R enantiomer reduces autophagosome formation by 82% and inhibits LC3-I to LC3-II conversion by 78% at 12 h post-treatment [1]. In mTOR inhibitor (everolimus)-induced autophagy models, the same concentration suppresses LC3-II accumulation by 75% [1]. By comparison, the (S)-enantiomer SAR405 shows an IC50 of 27 nM in a cell-based GFP-FYVE PtdIns3P relocalization assay and blocks autophagosome formation at ~1 μM in HeLa cells .

Autophagy LC3 Cellular assay

Vesicle Trafficking Disruption: Late Endosome-Lysosome Colocalization Reduction

SAR405 R enantiomer (5-20 nM) disrupts vesicle trafficking from late endosomes to lysosomes in tumor cells. Specifically, the colocalization rate of late endosomes (Rab7-positive) with lysosomes decreases from 68% in control cells to 22% at 20 nM treatment [1]. The (S)-enantiomer SAR405 also alters late endosome-lysosome compartment formation but at higher concentrations (~1 μM) in HeLa cells .

Vesicle trafficking Endosome Lysosome

Synergistic Anti-Proliferative Effect with mTOR Inhibition

In renal tumor cells, combination treatment with SAR405 R enantiomer (5 nM) and the mTOR inhibitor everolimus (10 nM) results in a synergistic reduction in cell proliferation, achieving 72% inhibition [1]. This effect is significantly greater than single-agent treatments: SAR405 R enantiomer alone (5 nM) inhibits proliferation by 28%, and everolimus alone (10 nM) by 32% [1]. The (S)-enantiomer SAR405 also synergizes with everolimus to block proliferation of ACHN and 786-O renal tumor cells, demonstrating a conserved mechanism across stereoisomers .

Combination therapy mTOR Renal cell carcinoma

Stereochemical Purity and Analytical Quality Control

Commercially sourced SAR405 R enantiomer is provided with ≥98% purity (HPLC) and defined stereochemical configuration (InChI Key: SPDQRCUBFSRAFI-IUODEOHRSA-N) . This ensures minimal contamination from the more active (S)-enantiomer, which could otherwise confound experimental interpretation. In contrast, generic Vps34 inhibitors (e.g., 3-Methyladenine, Vps34-IN-1) lack defined stereochemical specifications and exhibit broader off-target profiles .

Chiral purity Analytical chemistry Quality control

High-Impact Research and Industrial Applications for SAR405 R Enantiomer in Autophagy, Cancer, and Vesicle Trafficking


Stereochemical Control for Vps34-Dependent Autophagy Flux Assays

Use SAR405 R enantiomer as a less-active stereochemical control alongside SAR405 (S) to dissect enantiomer-specific contributions to autophagy flux. The defined IC50 offset (1.5 nM vs. 1.2 nM) enables dose-response studies that isolate on-target Vps34 inhibition from off-target or non-specific effects [1].

Validation of Vps34 Genetic Knockdown/Knockout Phenotypes

Employ SAR405 R enantiomer to pharmacologically recapitulate Vps34 loss-of-function in cells or organoids. Its high selectivity (no inhibition of class I PI3Ks at ≤100 nM) ensures that observed phenotypes—such as disrupted endosome-lysosome trafficking or blocked autophagosome formation—are directly attributable to Vps34 inhibition [2].

Combination Therapy Screening with mTOR Inhibitors in Renal Cancer Models

Leverage the synergistic anti-proliferative effect of SAR405 R enantiomer (5 nM) and everolimus (10 nM) in renal tumor cell lines to identify optimal Vps34-mTOR co-targeting strategies. Use the R enantiomer as a baseline control to differentiate stereospecific synergy from general Vps34 inhibition [3].

Investigating Vesicle Trafficking from Late Endosomes to Lysosomes

Apply SAR405 R enantiomer at 5-20 nM to disrupt Rab7-positive late endosome-to-lysosome fusion. Quantify colocalization changes via confocal microscopy to study Vps34-dependent vesicle dynamics, leveraging the compound's potent trafficking effects at sub-100 nM concentrations [4].

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